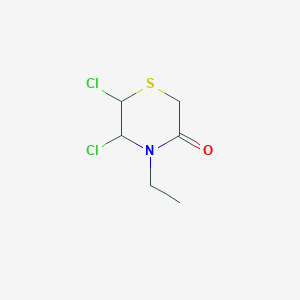
2,2'-Disulfanediylbis(4-cyclopentylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(4-cyclopentylphenol) is a chemical compound characterized by the presence of two cyclopentylphenol groups connected by a disulfide bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(4-cyclopentylphenol) typically involves the reaction of 4-cyclopentylphenol with a disulfide-forming reagent. One common method includes the use of Lawesson’s reagent, which facilitates the formation of the disulfide bond under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at a moderate level to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis(4-cyclopentylphenol) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenols.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis(4-cyclopentylphenol) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress and redox biology.
Industry: Utilized in the development of advanced materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(4-cyclopentylphenol) involves its ability to undergo redox reactions due to the presence of the disulfide bond. This bond can be reversibly oxidized and reduced, allowing the compound to participate in various biochemical processes. The phenolic groups may also interact with biological targets, potentially influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(1H-pyrroles): These compounds also contain a disulfide bond but differ in their aromatic structure.
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar in having a disulfide bond but with different substituents on the aromatic rings
Uniqueness
2,2’-Disulfanediylbis(4-cyclopentylphenol) is unique due to the presence of cyclopentyl groups, which may confer distinct steric and electronic properties compared to other disulfide-containing compounds
Propiedades
Número CAS |
88661-15-8 |
|---|---|
Fórmula molecular |
C22H26O2S2 |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
4-cyclopentyl-2-[(5-cyclopentyl-2-hydroxyphenyl)disulfanyl]phenol |
InChI |
InChI=1S/C22H26O2S2/c23-19-11-9-17(15-5-1-2-6-15)13-21(19)25-26-22-14-18(10-12-20(22)24)16-7-3-4-8-16/h9-16,23-24H,1-8H2 |
Clave InChI |
FOXMYVVLUDGIDM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=CC(=C(C=C2)O)SSC3=C(C=CC(=C3)C4CCCC4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



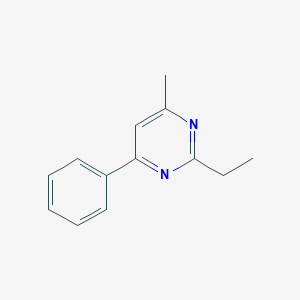

![Phosphonic acid, [[bis(1-methylethyl)amino]methyl]-, diethyl ester](/img/structure/B14391171.png)
![4-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B14391175.png)
![2,3,5,6-Tetrachloro-1,6-dimethyl-4-[(methylcarbamoyl)oxy]cyclohexa-2,4-dien-1-yl phosphate](/img/structure/B14391178.png)
![[1-(Benzenesulfonyl)-1H-indol-2-yl][2-(hydroxymethyl)-5-nitrophenyl]methanone](/img/structure/B14391185.png)
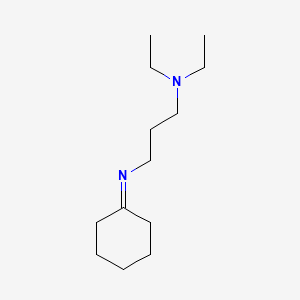

![1H-Inden-1-one, 2-[(dimethylamino)methyl]-2,3,4,5,6,7-hexahydro-](/img/structure/B14391213.png)
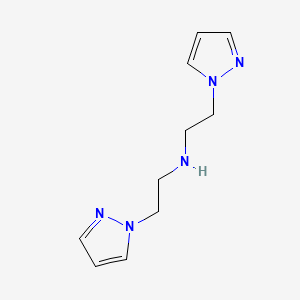
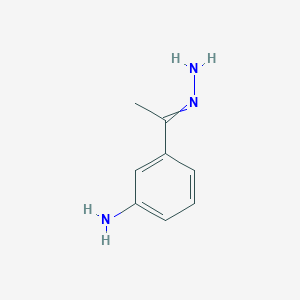
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)oxy]silane](/img/structure/B14391219.png)
